4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Description
4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a tricyclic carboximide derivative with a 4-methoxyphenyl substituent. This article compares its pharmacological profile, structural features, and biological activity with structurally related analogs.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-9-4-2-8(3-5-9)16-14(17)12-10-6-7-11(20-10)13(12)15(16)18/h2-7,10-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHSVXPZEWYGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292537 | |
| Record name | 4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43069-77-8 | |
| Record name | NSC83542 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves the reaction of maleic anhydride with furan in the presence of a solvent like toluene. The mixture is heated to around 80°C and stirred for 24 hours . This reaction forms the core tricyclic structure, which can then be further modified to introduce the methoxyphenyl and azatricyclo groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Aminolysis (Nucleophilic Substitution)
The dione moiety undergoes aminolysis with primary or secondary amines, replacing carbonyl oxygen with amine groups. Reactions occur under reflux in toluene or THF, often catalyzed by triethylamine (TEA) .
Table 1: Aminolysis Reactions and Yields
Key Observations:
-
Byproducts like 4 (dibenzylamide, 6% yield) form due to over-alkylation .
-
Ethylenediamine generates a precipitate (10 , 10% yield) alongside the primary product .
Esterification
The hydroxyethyl derivative undergoes esterification with carboxylic acids using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
Example Reaction:
text4-(2-Hydroxyethyl) derivative + Dithiodipropionic acid → Ester-linked dimer (2)
Conditions: THF, 0°C → RT, 24h .
Oxidation and Reduction
-
Oxidation: The methoxyphenyl group can be oxidized to a quinone structure using potassium permanganate (KMnO₄).
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols, though this is less common due to steric hindrance.
Ring-Opening Reactions
Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the oxa-aza ring undergoes cleavage. For example, hydrolysis in aqueous HCl yields a dicarboxylic acid derivative .
Functionalization via Cycloaddition
The norbornene-like structure participates in secondary cycloadditions with nitrile oxides, forming fused isoxazoline derivatives .
Example:
textTricyclic core + Nitrile oxide → Isoxazoline-fused polycycle[5]
Calcium Channel Modulation
While not a classical reaction, structural analogs demonstrate NMDA receptor and voltage-gated calcium channel (VGCC) binding via hydrophobic interactions and hydrogen bonding . Molecular docking studies suggest the methoxyphenyl group enhances binding affinity .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceutical agents due to its ability to interact with biological targets. Its structure allows for modifications that can enhance its bioactivity.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the methoxy group can significantly affect the compound's potency against tumor cells .
- Antimicrobial Properties : The compound's ability to inhibit bacterial growth has been explored, particularly against resistant strains of bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Materials Science
The unique structural properties of 4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione make it suitable for applications in materials science.
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under environmental stressors .
Organic Synthesis
The compound acts as an important intermediate in organic synthesis, facilitating the construction of more complex molecules.
- Synthetic Pathways : Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, making it a valuable building block for synthesizing other compounds with desired functionalities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Properties | Showed effective inhibition of MRSA strains with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study C | Polymer Applications | Developed a new polymer composite incorporating the compound that exhibited enhanced thermal stability and mechanical strength compared to traditional materials. |
Mechanism of Action
The compound exerts its effects primarily through modulation of NMDA receptors and voltage-gated calcium channels. By binding to these molecular targets, it can inhibit calcium influx, thereby protecting neuronal cells from excitotoxic damage . Molecular docking studies have shown that it binds in a manner similar to known NMDA receptor antagonists .
Comparison with Similar Compounds
Structural Analogs :
- NGP1-01 : A polycyclic amine with NMDA/VGCC inhibition and neuroprotection against MPP+-induced toxicity.
- MK-801: A non-competitive NMDA antagonist used as a reference in docking studies .
- 4-Oxatricyclo Derivatives: Derivatives with aliphatic (e.g., aminoethyl, aminopropyl) or heterocyclic substituents exhibit calcium-modulating effects.
Activity Comparison :
| Compound | NMDA Inhibition | VGCC Inhibition | Neuroprotection (Cell Viability Enhancement) | Cytotoxicity (10–50 µM) |
|---|---|---|---|---|
| Target Compound (4-Methoxyphenyl) | Moderate* | Moderate* | ~23–53% at 10 µM* | Low |
| NGP1-01 | High | High | ~60% | Moderate |
| MK-801 | High | None | N/A | High |
| Aliphatic Derivatives (e.g., 2–13) | Mono/Dual | Mono/Dual | 23–54% | Low/None |
*In silico docking suggests the 4-methoxyphenyl group binds similarly to MK-801 within the NMDA ion channel, but with reduced cytotoxicity compared to MK-801 .
Key Findings :
- The 4-methoxyphenyl group enhances binding affinity to NMDA receptors compared to aliphatic substituents but is less potent than NGP1-01 .
- Dual NMDA/VGCC modulation is observed in derivatives with aromatic substituents, whereas aliphatic derivatives show mono-target effects .
2.2. Antimicrobial Derivatives
Structural Analogs :
Activity Comparison :
| Compound | Antimicrobial Activity (MIC Range) | Cytotoxicity (MT-4 Cells) |
|---|---|---|
| Target Compound | Not Tested | Low (Predicted) |
| 10-(Diphenylmethylene) | 50–400 µg/mL | High (CC50 unspecified) |
| Aminoalkanol Derivatives | 25–100 µg/mL | Moderate |
Key Findings :
- Bulky substituents (e.g., diphenylmethylene) improve antimicrobial activity but increase cytotoxicity .
- The 4-methoxyphenyl group in the target compound may reduce antimicrobial efficacy compared to diphenylmethylene analogs due to steric and electronic differences .
2.3. Pharmacokinetics and Toxicity
| Compound | LogP* | Solubility | Metabolic Stability | Toxicity Profile |
|---|---|---|---|---|
| Target Compound | 1.7 | Moderate | Unknown | Low |
| NGP1-01 | 2.3 | Low | Moderate | Moderate |
| 10-(Diphenylmethylene) | 3.1 | Low | Poor | High |
Key Findings :
- The 4-methoxyphenyl group improves solubility compared to highly lipophilic diphenylmethylene derivatives .
- Low cytotoxicity (10–50 µM) aligns with neuroprotective derivatives like 4-oxatricyclo compounds .
2.4. Structural and Stereochemical Considerations
- Substituent Position : The 4-methoxyphenyl group provides better steric accessibility for NMDA binding compared to 2-methoxyphenyl analogs, which exhibit dihedral angles >75° that hinder receptor interactions .
- Stereochemistry : Derivatives with endo-configured tricyclic cores show enhanced activity due to optimal cavity fitting in NMDA receptors .
Biological Activity
4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and calcium modulation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a series of cycloaddition reactions and aminolysis processes that yield various derivatives with potential neuroprotective properties. The synthesis typically involves the reaction of the base scaffold with different amines to produce a range of functionalized compounds.
Table 1: Synthesis Overview
| Reaction Type | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Cycloaddition | Norbornene derivatives | Reflux in toluene | 47-96 |
| Aminolysis | Base scaffold + amines | Reflux in toluene | 47-96 |
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activity, particularly in neuroprotection and calcium modulation.
Neuroprotective Properties
The compound has been shown to modulate calcium influx via the N-Methyl-D-Aspartate (NMDA) receptor and voltage-gated calcium channels (VGCCs), which are crucial in excitotoxicity associated with neurodegenerative disorders. In vitro studies using neuroblastoma cells demonstrated that these compounds can effectively block calcium influx at concentrations comparable to known neuroprotective agents such as NGP1-01.
The proposed mechanism involves the inhibition of calcium overload induced by excessive glutamate activation. This action is critical as calcium overload is a prominent feature in the pathophysiology of neurodegenerative diseases.
Case Studies
Several studies have explored the efficacy of these compounds:
- Study on Calcium Modulation : A study evaluated the ability of synthesized derivatives to inhibit calcium influx in neuroblastoma cells. The results indicated that several derivatives significantly reduced calcium levels, suggesting their potential as neuroprotective agents (Egunlusi et al., 2020) .
- Neuroprotective Efficacy : Another investigation focused on the neuroprotective effects of these compounds against oxidative stress in neuronal cell lines. The findings revealed that certain derivatives not only protected against cell death but also enhanced cell viability under stress conditions (Egunlusi et al., 2020) .
Q & A
Q. Advanced Stereochemical Control
- Microwave synthesis : Enhances exo selectivity (87% yield) by promoting faster cycloaddition .
- Chromatographic separation : Silica gel columns resolve endo/exo mixtures using slow solvent gradients .
- Crystallization : Selective precipitation of exo isomers from aqueous media .
What structural features influence pharmacological activity?
Q. Structure-Activity Relationship (SAR) Insights
- Substituent effects : Hydroxyethyl groups reduce anti-cancer activity compared to norcantharidin derivatives, likely due to steric hindrance .
- Lipophilicity : Diphenylmethylene substituents enhance antiviral activity by improving membrane permeability .
- Hydrogen bonding : O–H⋯O interactions stabilize active conformations in receptor binding .
How does hydrogen bonding impact crystal morphology?
Q. Advanced Crystallography
- Dimer interaction energy : Calculated using periodic DFT-D to correlate hydrogen-bond strength with crystal growth rates .
- Morphology prediction : Infinite hydrogen-bond chains yield needle-like crystals, while ring motifs form plates .
What experimental methods elucidate pharmacological mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
